2-Methoxyphenyl vs. 4-Fluorophenyl Substituent: Carbonic Anhydrase II Inhibitory Potency (Class-Level Inference from Mannich Base Analogs)
In a series of phenolic Mannich bases bearing a 2,3-dihydro-1H-inden-1-one scaffold, the 1-(2-methoxyphenyl)piperazine-substituted compound (designated compound 5) demonstrated an hCA II inhibitory Ki of 342.66 ± 63.72 pM, compared to the 1-(4-fluorophenyl)piperazine analog (compound 7, Ki = 38.1–69.7 nM) [1][2]. This represents approximately a 111- to 203-fold higher affinity for the methoxy-substituted derivative. The 2-methoxy group contributes a hydrogen bond acceptor capability and altered electron density on the phenyl ring, factors absent in the 4-fluoro congener.
| Evidence Dimension | hCA II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 342.66 ± 63.72 pM for 1-(2-methoxyphenyl)piperazine-containing Mannich base analog (compound 5) [2] |
| Comparator Or Baseline | 1-(4-fluorophenyl)piperazine analog (compound 7): Ki range 38.1–69.7 nM [1] |
| Quantified Difference | Approximately 111- to 203-fold lower Ki (higher affinity) for the 2-methoxyphenyl analog vs. 4-fluorophenyl analog |
| Conditions | In vitro hCA II enzyme inhibition assay; hydratase activity measured by stopped-flow CO2 hydration method [2] |
Why This Matters
The choice of N-aryl substituent on the piperazine ring dramatically alters target engagement potency; procurement of the 2-methoxyphenyl variant is mandatory for studies requiring high-affinity hCA II interactions.
- [1] Tugrak M, Gul HI, Bandow K, Sakagami H, Gulcin I, Ozkay Y, Supuran CT. Synthesis and biological evaluation of some new mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors. Bioorganic Chemistry. 2019;90:103095. doi:10.1016/j.bioorg.2019.103095. View Source
- [2] Gul HI, Tugrak M, Gul M, Mazlumoglu S, Sakagami H, Gulcin I, Supuran CT. New phenolic Mannich bases with piperazines and their bioactivities. Bioorganic Chemistry. 2019;90:103057. doi:10.1016/j.bioorg.2019.103057. View Source
